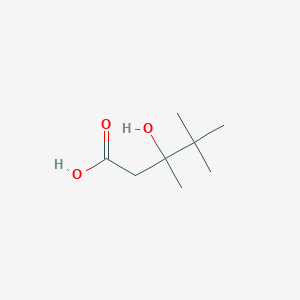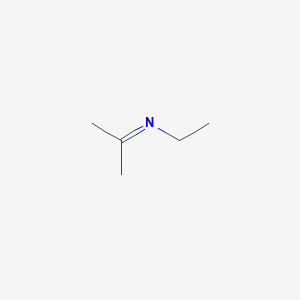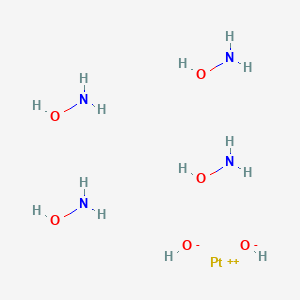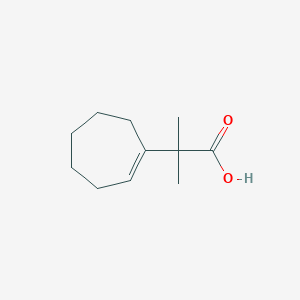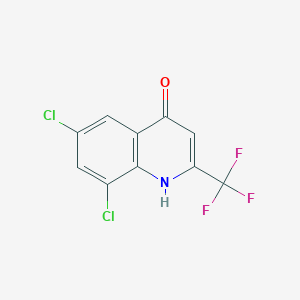
2-Brom-4-chlor-6-nitrophenol
Übersicht
Beschreibung
2-Bromo-4-chloro-6-nitrophenol (BCNP) is a chemical compound that is used in a variety of scientific applications. It is a white crystalline solid that is soluble in water and organic solvents. BCNP is a nitroaromatic compound, meaning that it contains both nitro and aromatic groups. It is used in a variety of different scientific applications, including organic synthesis, analytical chemistry, and biochemistry. BCNP is also a precursor to a number of other compounds, including dyes and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Umweltbiotechnologie
„2-Brom-4-chlor-6-nitrophenol“ ist eine Art von chloriertem Nitrophenol (CNP)-Schadstoff. CNPs wie 2-Chlor-4-nitrophenol (2C4NP), 2-Chlor-5-nitrophenol (2C5NP), 4-Chlor-2-nitrophenol (4C2NP) und 2,6-Dichlor-4-nitrophenol (2,6-DCNP) wurden in großem Umfang als Zwischenprodukte bei der chemischen Synthese verschiedener Pestizide, Farbstoffe und Arzneimittel eingesetzt . Diese gefährlichen Schadstoffe wurden hauptsächlich durch anthropogene Aktivitäten in unsere umliegenden Umgebungen eingebracht .
Mikrobieller Abbau
Es wurde berichtet, dass ein gramnegatives Bakterium, Cupriavidus sp. CNP-8, 2-Chlor-4-nitrophenol (2C4NP) über den 1,2,4-Benzoltriol (BT)-Weg abbaut . Dies unterscheidet sich deutlich von den (Chlor-)Hydrochinon-Wegen, die in allen anderen gramnegativen 2C4NP-Verwertern berichtet wurden . Der hnp-Gencluster wurde verdächtigt, am Abbau von 2C4NP beteiligt zu sein, da die hnp-Gene im 2C4NP-induzierten Stamm CNP-8 im Vergleich zum nicht induzierten Stamm signifikant hochreguliert sind .
Enzym-katalysierte Copolymerisation
Es wurde berichtet, dass 4-Brom-2-chlorphenol eine enzymkatalysierte Copolymerisation mit Phenolen eingeht, die von der extrazellulären Laccase des Pilzes Rhizoctonia praticola katalysiert wird .
Synthese von 7-Arylbenzo[b][1,4]oxazin-Derivaten
4-Brom-2-chlorphenol wurde als Reagenz bei der Synthese von 7-Arylbenzo[b][1,4]oxazin-Derivaten verwendet .
Molekulare Simulationsvisualisierungen
Programme wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD usw. können beeindruckende Simulationsvisualisierungen von this compound erzeugen .
Safety and Hazards
2-Bromo-4-chloro-6-nitrophenol is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse mouth) .
Wirkmechanismus
Target of Action
Nitro compounds, such as this one, are known to interact with various biological molecules due to their reactivity .
Mode of Action
The mode of action of 2-Bromo-4-chloro-6-nitrophenol is likely through a nucleophilic aromatic substitution reaction . The nitro group on the phenol ring makes the compound susceptible to nucleophilic attack, leading to the substitution of the halogen atoms (bromine and chlorine) on the ring .
Biochemical Pathways
It’s known that nitrophenols can be metabolized by certain bacterial strains via specific degradation pathways . The exact pathways and their downstream effects for this compound remain to be elucidated.
Pharmacokinetics
Its molecular weight is 25245 Da , which is within the range generally favorable for oral bioavailability. It has a density of 2.0±0.1 g/cm3 and a boiling point of 250.1±35.0 °C at 760 mmHg . These properties could influence its absorption and distribution in the body.
Result of Action
Nitrophenols are known to have various biological activities, including potential anti-tumor effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-nitrophenol. It is stable under normal conditions but may decompose when exposed to heat or light . It’s also a flammable substance and can react violently with oxidizing agents . These factors should be considered when handling or storing the compound.
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBOBTAMSJHELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303225 | |
| Record name | 2-bromo-4-chloro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-10-5 | |
| Record name | 15969-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-chloro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)
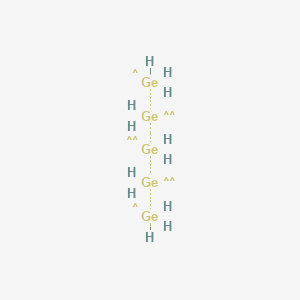


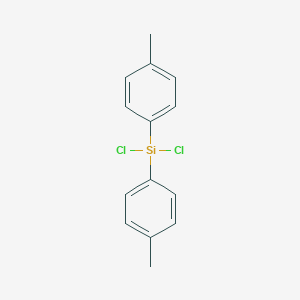
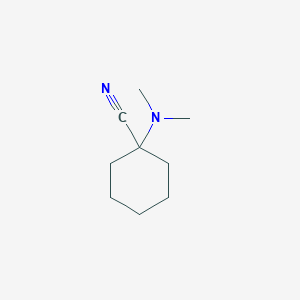
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
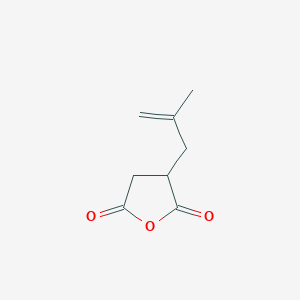
![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)
